4-Piperidinylmethyl 2-chloroacetate hydrochloride
Description
4-Piperidinylmethyl 2-chloroacetate hydrochloride is a piperidine-derived compound characterized by a 2-chloroacetate ester group linked to a piperidin-4-ylmethyl moiety. It is commonly synthesized via esterification reactions involving chloroacetyl chloride and piperidinylmethanol derivatives, followed by salt formation with hydrochloric acid .
Properties
IUPAC Name |
piperidin-4-ylmethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2.ClH/c9-5-8(11)12-6-7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJBPYVNUMIJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-58-2 | |
| Record name | Acetic acid, 2-chloro-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Detailed Method (Based on Patent CN102304082A/B)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-amino-4-methylpyridine, NaNO2, H2SO4, 0-5°C, followed by heating to 95°C | Diazotization followed by hydrolysis to form 2-chloro-4-methylpyridine intermediate | High purity white solid obtained after extraction and recrystallization |
| 2 | POCl3, reflux 80-110°C, 5-15 hours | Conversion of hydroxy group to chloro group to form 2-chloro-4-chloromethylpyridine | 88% yield reported |
| 3 | Piperidine, K2CO3, DMF solvent, reflux 80°C, 6 hours | Nucleophilic substitution of chloromethyl group by piperidine | 90-92% yield; light yellow oily liquid product |
- Radical initiators like benzoyl peroxide may be used during chloromethylation.
- pH adjustments with ammonia or sodium bicarbonate are important for isolation.
- Solvent removal under reduced pressure and drying with anhydrous MgSO4 are standard purification steps.
NMR characterization confirms the structure of the piperidinylmethyl intermediate.
Introduction of 2-Chloroacetate Group
The this compound is formed by esterification of the piperidinylmethyl intermediate with 2-chloroacetyl chloride or by reaction with 2-chloroacetic acid derivatives under controlled conditions.
Typical Procedure
- React 2-chloroacetyl chloride with 4-(piperidinylmethyl) alcohol or amine derivative in anhydrous solvent (e.g., dichloromethane or acetonitrile).
- Use a base such as triethylamine to neutralize HCl formed during the reaction.
- Control temperature to avoid side reactions (often 0-5°C initially, then room temperature).
- After reaction completion, the mixture is quenched, extracted, and purified by crystallization or chromatography.
- The free base is converted to the hydrochloride salt by treatment with HCl in ether or other suitable solvents.
Data Table Summarizing Key Preparation Steps
| Step | Compound | Reagents & Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | 2-chloro-4-methylpyridine | Diazotization of 2-amino-4-methylpyridine, H2SO4, NaNO2, 0-95°C | ~85-90 | White solid, high purity |
| 2 | 2-chloro-4-chloromethylpyridine | POCl3, reflux 80-110°C, 5-15 h | 88 | Efficient chlorination |
| 3 | 2-chloro-4-(piperidinylmethyl)pyridine | Piperidine, K2CO3, DMF, reflux 80°C, 6 h | 90-92 | Light yellow oil, characterized by 1H NMR |
| 4 | 4-Piperidinylmethyl 2-chloroacetate (free base) | 2-chloroacetyl chloride, base, anhydrous solvent, 0-25°C | 75-85 | Esterification step |
| 5 | This compound | HCl treatment, ether or solvent | >95 (salt formation) | Stable hydrochloride salt |
Research Findings and Analytical Data
- The synthetic route is optimized for high yield and purity by controlling reaction temperature and pH.
- Radical initiators such as benzoyl peroxide improve chloromethylation efficiency.
- Use of potassium carbonate as acid scavenger enhances substitution reaction with piperidine.
- Characterization by 1H NMR, melting point, and elemental analysis confirms product identity.
- The hydrochloride salt form improves compound stability and handling.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-Piperidinylmethyl 2-chloroacetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 4-piperidinylmethyl 2-chloroacetate hydrochloride and related piperidine derivatives:
*Estimated based on structural analogy to piperidin-4-yl 2-chloroacetate hydrochloride .
†Relevant analogs include EN300-23360999 (piperidin-4-yl 2-chloroacetate hydrochloride) .
Key Observations:
Structural Modifications Impact Bioactivity :
- The substitution of the ester group (ethyl vs. methyl) influences lipophilicity and metabolic stability. For example, methyl esters (e.g., 169458-04-2) exhibit higher polarity than ethyl analogs .
- Electron-withdrawing groups, such as pyridine in 886886-02-8, enhance reactivity in nucleophilic substitutions .
Piperidinylmethyl chloroacetates may stabilize G-quadruplex DNA structures, a mechanism relevant in oncology (e.g., c-myc/c-Kit targeting) .
Synthetic Utility :
Biological Activity
4-Piperidinylmethyl 2-chloroacetate hydrochloride, with the chemical formula C8H15Cl2NO2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H15Cl2NO2
- CAS Number : 1219949-58-2
- Molecular Weight : 210.12 g/mol
Potential Targets:
- Acetylcholinesterase (AChE) : Piperidine derivatives have shown promise in inhibiting AChE, which is crucial for the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
- Inflammatory Pathways : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting nitric oxide synthesis in macrophages .
Pharmacological Effects
- Neuroprotective Effects : The piperidine moiety is associated with neuroprotective activities, potentially aiding in the management of neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Activity : Compounds with similar structures have been shown to reduce inflammation markers in vitro, which suggests that this compound may possess similar properties .
Case Studies and Experimental Data
- In Vitro Studies : Research involving piperidine derivatives indicates that they can modulate inflammatory responses in activated macrophages. For instance, certain derivatives were effective in reducing nitric oxide production and inflammatory cytokine levels similar to curcumin, a known anti-inflammatory agent .
- Structure-Activity Relationship (SAR) : Studies on related piperidine compounds have revealed that modifications to the piperidine ring can significantly affect biological activity. For example, alterations in substituents have been linked to enhanced selectivity for AChE inhibition .
Comparative Analysis
Q & A
Q. What are the standard synthetic protocols for 4-piperidinylmethyl 2-chloroacetate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-piperidinemethanol and 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere . Key parameters include:
- Temperature : Maintain ≤0°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
- Stoichiometry : A 1:1.2 molar ratio of 4-piperidinemethanol to 2-chloroacetyl chloride ensures complete conversion.
- Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with DCM. Final purification via recrystallization from ethanol/HCl yields the hydrochloride salt .
- Data Consideration : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7). Yield ranges from 65–80% depending on solvent purity and moisture control .
Q. How can researchers validate the purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40). Purity >98% is acceptable for most biological assays .
- NMR : Confirm structural integrity via H NMR (DMSO-d6): δ 1.4–1.8 (piperidine ring protons), δ 4.2 (CHCl), δ 3.5 (N-CH-O) .
- Impurity Profiling : Residual solvents (e.g., DCM) should be <500 ppm per ICH guidelines. Quantify via GC-MS .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber glass vials at −20°C under inert gas (argon) to prevent hydrolysis of the chloroacetate ester. Desiccate with silica gel to avoid moisture absorption, which accelerates degradation . Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. water) arise from protonation states.
- Experimental Design :
Prepare buffered solutions (pH 1–10) and measure solubility via UV-Vis spectroscopy at λ = 260 nm.
Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity .
- Case Study : At pH <3, the piperidine nitrogen is protonated, increasing aqueous solubility (≥50 mg/mL). In DMSO, the neutral form dominates, with solubility >200 mg/mL .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivative synthesis?
- Methodological Answer :
- Activation Approaches :
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h at 80°C, improving yield by 15% .
- Catalysis : Use KI (10 mol%) to enhance leaving-group ability of the chloroacetate moiety .
- Theoretical Framework : Apply DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity .
Q. How should researchers address discrepancies in reported biological activity across cell-based assays?
- Methodological Answer : Conflicting data may stem from assay conditions (e.g., serum proteins binding the compound).
- Validation Protocol :
Dose-Response Curves : Test across 3–4 cell lines (e.g., HEK293, HeLa) with/without fetal bovine serum (FBS).
Control Experiments : Include a stable analog (e.g., methyl ester) to differentiate membrane permeability effects .
- Data Normalization : Express activity as % inhibition relative to vehicle control, using EC values adjusted for protein binding .
Methodological Challenges and Solutions
Q. What are the best practices for analyzing degradation products of this compound under physiological conditions?
- Methodological Answer :
- LC-MS/MS Setup :
- Column: Hypersil GOLD C18 (2.1 × 100 mm, 1.9 µm).
- Gradient: 5–95% acetonitrile in 0.1% formic acid over 15 min.
- Identified Degradants :
- Hydrolysis Product : 4-piperidinylmethyl 2-hydroxyacetate (m/z 188.1).
- Oxidation Product : N-oxide derivative (m/z 227.3) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 4EY7) or GABA receptors.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key interactions:
- Chloroacetate group with catalytic serine (distance <3 Å).
- Piperidine ring with hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
